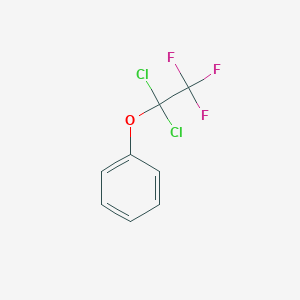
4-Bromo-N,N-bis(2-bromoethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline typically involves the bromination of N,N-bis(2-ethyl)aniline. The reaction is carried out under controlled conditions using bromine as the brominating agent . The process involves the following steps:
Bromination of N,N-bis(2-ethyl)aniline: The starting material, N,N-bis(2-ethyl)aniline, is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a temperature range of 0-25°C to ensure controlled bromination.
Isolation and Purification: The reaction mixture is then subjected to workup procedures, including extraction, washing, and drying, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-N,N-bis(2-bromoethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, temperature range of 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent, temperature range of 0-50°C.
Major Products Formed:
Substitution Reactions: Formation of substituted anilines with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
4-Bromo-N,N-bis(2-bromoethyl)aniline has gained significant attention in various fields of scientific research due to its unique chemical structure and potential biological activity. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N,N-bis(2-bromoethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and biological activity. The exact mechanism of action may vary depending on the specific application and target.
Comparación Con Compuestos Similares
N,N-Bis(2-bromoethyl)aniline: This compound is similar to 4-Bromo-N,N-bis(2-bromoethyl)aniline but lacks the bromine atom on the aromatic ring.
4-Bromo-N,N-bis(2-chloroethyl)aniline: This compound has chlorine atoms instead of bromine atoms on the ethyl groups.
4-Chloro-N,N-bis(2-bromoethyl)aniline: This compound has a chlorine atom on the aromatic ring instead of a bromine atom.
Uniqueness of this compound: The presence of bromine atoms on both the aromatic ring and the ethyl groups makes this compound unique.
Propiedades
IUPAC Name |
4-bromo-N,N-bis(2-bromoethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKEEATTQPNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat](/img/structure/B6296768.png)










![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)


